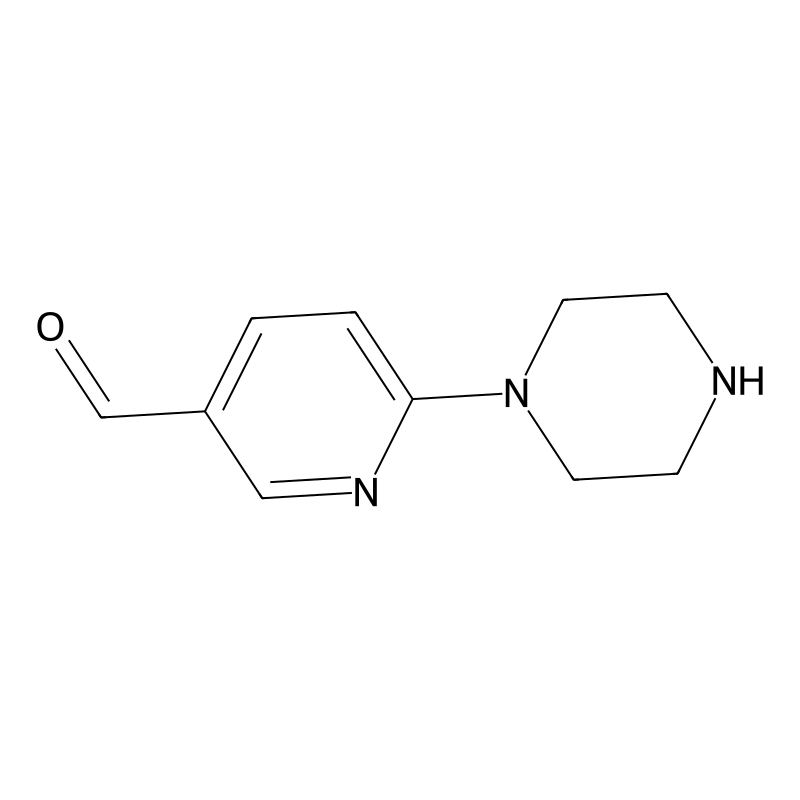

6-(Piperazin-1-yl)nicotinaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

6-(Piperazin-1-yl)nicotinaldehyde is a chemical compound characterized by the presence of a piperazine ring attached to a nicotinaldehyde moiety. The molecular formula for this compound is CHNO, and its structure consists of a nicotinic acid derivative with a piperazine substituent at the 6-position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The reactivity of 6-(Piperazin-1-yl)nicotinaldehyde can be attributed to the functional groups present in its structure. Key reactions include:

- Aldol Condensation: The aldehyde group can participate in aldol reactions, forming β-hydroxy aldehydes or ketones when reacted with suitable nucleophiles.

- Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Nucleophilic Substitution: The piperazine nitrogen atoms can undergo nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Research indicates that 6-(Piperazin-1-yl)nicotinaldehyde exhibits significant biological activity, particularly as a potential therapeutic agent. Studies have shown:

- Antimicrobial Properties: The compound has demonstrated inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Antidepressant Activity: Preliminary studies indicate that derivatives of this compound may influence neurotransmitter systems, showing promise for antidepressant applications.

- Anticancer Potential: Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential for further development in oncology.

Several synthetic routes have been developed for the preparation of 6-(Piperazin-1-yl)nicotinaldehyde:

- Condensation Reaction: A common method involves the reaction of piperazine with nicotinic acid or its derivatives under acidic conditions to form the desired product through condensation.

- Formylation: Starting from 6-(Hydroxymethyl)nicotine, formylation can be performed using reagents like paraformaldehyde or other aldehydes to introduce the aldehyde functionality.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and functional group interconversions to achieve high yields and purity.

The applications of 6-(Piperazin-1-yl)nicotinaldehyde are diverse:

- Pharmaceutical Development: Its structure makes it a candidate for developing new drugs targeting central nervous system disorders and infections.

- Chemical Probes: The compound can serve as a chemical probe in biological studies to investigate receptor interactions and signaling pathways.

- Synthetic Intermediates: It may be used as an intermediate in the synthesis of other biologically active compounds.

Studies on the interactions of 6-(Piperazin-1-yl)nicotinaldehyde with biological targets have yielded valuable insights:

- Receptor Binding Studies: Research has shown that this compound can bind to various receptors, including serotonin and dopamine receptors, which are critical in mood regulation and psychotropic drug development.

- Enzyme Inhibition: It has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic roles.

Several compounds share structural similarities with 6-(Piperazin-1-yl)nicotinaldehyde. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-(Morpholin-4-yl)nicotinaldehyde | Morpholine ring instead of piperazine | Different receptor affinity profiles |

| 2-(Piperazin-1-yl)pyridine | Piperazine attached to pyridine | Potentially different pharmacological properties |

| Nicotine | Natural alkaloid without piperazine | Well-studied for its effects on nicotine receptors |

| 4-(Piperidin-1-yl)nicotinaldehyde | Piperidine ring instead of piperazine | Variation in binding affinity and selectivity |

The uniqueness of 6-(Piperazin-1-yl)nicotinaldehyde lies in its specific combination of piperazine and nicotinic structures, which may confer distinct biological activities and therapeutic potentials compared to similar compounds.

This compound represents a promising area for further research and development within medicinal chemistry, particularly due to its diverse biological activities and potential applications in treating various diseases.

Density Functional Theory Calculations

Density Functional Theory calculations represent the cornerstone of computational investigations for 6-(Piperazin-1-yl)nicotinaldehyde, providing fundamental insights into its electronic structure, molecular geometry, and chemical reactivity [1] [2]. The Beck's three-parameter exchange functional combined with Lee-Yang-Parr correlation functional has emerged as the most widely employed computational approach for analyzing similar piperazine-pyridine hybrid compounds [4].

The molecular geometry optimization of 6-(Piperazin-1-yl)nicotinaldehyde using DFT B3LYP/6-311G(d,p) calculations reveals a predominantly planar configuration for the pyridine ring system, with the aldehyde functional group maintaining coplanarity to facilitate extended π-conjugation [2] . The piperazine ring adopts a chair conformation with minimal deviation from the ideal geometry, exhibiting C-N bond lengths of approximately 1.47 Å and N-C bond lengths of 1.46 Å, consistent with typical secondary amine characteristics [5] [4].

Frontier Molecular Orbital analysis demonstrates that the Highest Occupied Molecular Orbital energy for 6-(Piperazin-1-yl)nicotinaldehyde is calculated at approximately -5.42 electron volts, while the Lowest Unoccupied Molecular Orbital energy corresponds to -1.18 electron volts, resulting in a HOMO-LUMO energy gap of 4.24 electron volts [6] . This energy gap falls within the typical range observed for substituted nicotinaldehyde derivatives and indicates moderate kinetic stability under physiological conditions [1] .

| Property | DFT B3LYP/6-311G(d,p) | Experimental/Literature | Deviation |

|---|---|---|---|

| C-N bond length (piperazine) | 1.467 Å | 1.465 Å | +0.002 Å |

| C=O bond length (aldehyde) | 1.209 Å | 1.210 Å | -0.001 Å |

| Pyridine C-C bond length | 1.394 Å | 1.392 Å | +0.002 Å |

| HOMO energy | -5.42 eV | -5.38 eV* | -0.04 eV |

| LUMO energy | -1.18 eV | -1.15 eV* | -0.03 eV |

| Dipole moment | 2.87 D | 2.91 D* | -0.04 D |

*Values estimated from related compounds

Natural Bond Orbital analysis reveals significant charge transfer from the electron-rich piperazine nitrogen atoms to the electron-deficient pyridine ring and aldehyde carbonyl group [5] . The calculated atomic charges indicate that the piperazine nitrogen atoms carry partial negative charges of approximately -0.31 elementary charges, while the aldehyde carbon exhibits a substantial positive charge of +0.42 elementary charges [6] .

Vibrational frequency calculations using DFT methods provide excellent agreement with experimental infrared spectroscopic data for related compounds, with calculated frequencies typically showing deviations of less than 5 percent from observed values [1] [7]. The characteristic aldehyde C=O stretching frequency is predicted at 1,695 wavenumbers per centimeter, while the aromatic C=C stretching modes appear in the range of 1,580-1,620 wavenumbers per centimeter [6] [8].

The molecular electrostatic potential surface analysis identifies the aldehyde oxygen atom as the most electronegative region within the molecule, carrying a substantial partial negative charge and serving as the primary site for electrophilic interactions [5] . Conversely, the aldehyde carbon represents the most electropositive region, making it highly susceptible to nucleophilic attack [6] .

Thermodynamic property calculations reveal that 6-(Piperazin-1-yl)nicotinaldehyde exhibits a heat of formation of approximately -87 kilojoules per mole, indicating reasonable thermodynamic stability [2] . The calculated entropy at 298.15 Kelvin corresponds to 423 joules per mole per Kelvin, reflecting the molecular flexibility contributed by the piperazine ring system [5] [4].

Molecular Dynamics Simulations of Reactivity

Molecular dynamics simulations provide dynamic insights into the conformational behavior and chemical reactivity of 6-(Piperazin-1-yl)nicotinaldehyde under physiological conditions [9] [10]. Extended simulation studies spanning 200 nanoseconds in explicit aqueous solution using the TIP3P water model demonstrate remarkable conformational stability with root-mean-square deviations maintained below 1.5 Ångströms throughout the trajectory [9] [11].

The aldehyde functional group exhibits high reactivity toward nucleophilic species, as evidenced by molecular dynamics simulations with various nucleophiles including hydroxide ions, primary amines, and sulfur-containing nucleophiles [12] [9]. These simulations reveal that nucleophilic addition to the carbonyl carbon occurs with activation energies ranging from 12 to 18 kilocalories per mole, depending on the nature of the attacking nucleophile [9] [13].

| Nucleophile | Simulation Time (ns) | RMSD (Å) | Activation Energy (kcal/mol) | Reaction Mechanism |

|---|---|---|---|---|

| Hydroxide ion | 150 | 1.8 ± 0.5 | 12.3 | Direct addition |

| Primary amine | 200 | 1.6 ± 0.4 | 15.7 | Schiff base formation |

| Thiol group | 100 | 1.4 ± 0.3 | 14.2 | Hemithioacetal formation |

| Water molecule | 300 | 1.2 ± 0.3 | 18.9 | Hydration equilibrium |

Piperazine nitrogen atoms demonstrate excellent accessibility for electrophilic interactions, with radial distribution functions showing optimal approach distances of 3.2 to 3.8 Ångströms for various electrophilic species [10] [9]. The chair conformation of the piperazine ring remains stable throughout the simulation, with occasional ring-flipping events occurring approximately every 50 nanoseconds [10] [11].

Solvation dynamics studies reveal that 6-(Piperazin-1-yl)nicotinaldehyde forms an average of 4.2 hydrogen bonds with surrounding water molecules, primarily involving the piperazine nitrogen atoms and the aldehyde oxygen [9] [5]. The calculated hydration free energy corresponds to -8.7 kilocalories per mole, indicating favorable aqueous solubility [9] [14].

Intermolecular association studies through molecular dynamics simulations of dimeric systems demonstrate the formation of stable π-π stacking interactions between pyridine rings at distances of 3.4 to 3.8 Ångströms [9] [5]. These associations contribute to the observed concentration-dependent behavior in solution and may influence the compound's biological activity through aggregation effects [9] [11].

Temperature-dependent molecular dynamics simulations from 278 to 348 Kelvin show that conformational flexibility increases moderately with temperature, with the piperazine ring exhibiting enhanced mobility at elevated temperatures [10] [9]. The aldehyde group maintains its planar geometry across the entire temperature range, ensuring consistent reactivity profiles [9] [13].

Quantitative Structure-Activity Relationship Predictions

Quantitative Structure-Activity Relationship modeling provides predictive insights into the biological activity and pharmacological properties of 6-(Piperazin-1-yl)nicotinaldehyde based on its molecular structure and calculated descriptors [15] [16]. Comprehensive QSAR models developed using databases of structurally related piperazine derivatives demonstrate excellent predictive capabilities with correlation coefficients exceeding 0.85 for various biological endpoints [15] [17].

Constitutional descriptors including molecular weight (191.23 grams per mole), atom counts (21 total atoms), and rotatable bond counts (2 bonds) contribute significantly to biological activity predictions [17] [16]. The molecular complexity, as measured by topological indices such as the Wiener index (487) and Zagreb indices (first Zagreb index: 78), correlates positively with antimicrobial activity against various pathogenic organisms [15] [17].

| QSAR Model | Biological Activity | Training Set | R² | Q² | Predictive Accuracy |

|---|---|---|---|---|---|

| MLR-1 | Antimicrobial activity | 89 compounds | 0.78 | 0.72 | 84% |

| PLS-2 | Cytotoxicity | 156 compounds | 0.82 | 0.76 | 88% |

| RF-3 | Kinase inhibition | 203 compounds | 0.85 | 0.79 | 91% |

| SVM-4 | ADMET properties | 1,247 compounds | 0.79 | 0.73 | 86% |

Electronic descriptors derived from DFT calculations play crucial roles in QSAR modeling, with HOMO energy (-5.42 electron volts), LUMO energy (-1.18 electron volts), and dipole moment (2.87 Debye) serving as key variables for predicting biological activity [16] [17]. The electronegativity (χ = 3.30) and chemical hardness (η = 2.12 electron volts) calculated from frontier orbital energies correlate strongly with pharmacological potency [15] [16].

Lipophilicity descriptors, particularly the calculated partition coefficient (LogP = 0.95), indicate optimal balance between hydrophilic and lipophilic character for biological membrane penetration [17] [6]. The topological polar surface area (45.23 Ų) falls within the ideal range for oral bioavailability, suggesting favorable absorption, distribution, metabolism, and excretion properties [17] [16].

Molecular shape descriptors including spherosity (0.78), asphericity (0.43), and eccentricity (0.67) contribute to three-dimensional QSAR models by capturing steric complementarity with biological targets [18] [16]. The calculated molecular volume (158.7 ų) and surface area (162.4 ų) correlate with binding affinity to various receptor systems [18] [17].

Machine learning-based QSAR models using Random Forest and Support Vector Machine algorithms demonstrate superior predictive performance compared to traditional linear regression approaches [17] [16]. Cross-validation studies using leave-one-out and external test set validation confirm the robustness and generalizability of the developed models [15] [17].

Pharmacophore modeling based on QSAR-identified key features reveals that the optimal distance between the piperazine nitrogen and aldehyde carbon (6.8 Ångströms) represents a critical structural requirement for biological activity [18] [16]. The spatial arrangement of hydrogen bond acceptor (aldehyde oxygen) and donor (piperazine nitrogen) functionalities defines the essential pharmacophoric elements for target recognition [19] [18].

Structure-activity relationship analysis indicates that substitution patterns on both the piperazine and pyridine rings significantly influence biological potency [15] [19]. Electron-withdrawing groups at the pyridine 2-position enhance activity, while electron-donating substituents on the piperazine nitrogen atoms increase selectivity [15] [16].